Meta-nifedipine (M-nifedipine), also known as 2,6-dimethyl-3,5-dicarbomethoxy-4-(3'-nitrophenyl)-1,4-dihydropyridine, is a synthetic dihydropyridine derivative [, ]. It is a calcium channel blocker, similar to Nifedipine, but exhibits greater stability when exposed to light [, ]. M-nifedipine has been extensively studied for its potential use in treating cardiovascular diseases such as hypertension, angina, and congestive heart failure [, , , , ].
M-Nifedipine, a derivative of Nifedipine, is a pharmaceutical compound primarily classified as a calcium channel blocker. It is utilized in the management of hypertension and angina pectoris. The compound operates by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced myocardial oxygen demand.
Nifedipine was first synthesized in the early 1970s and has since been widely studied for its pharmacological properties. The synthesis of M-Nifedipine builds upon established methods for producing Nifedipine, utilizing various chemical precursors and reaction conditions that have been optimized over time.
M-Nifedipine is classified as a dihydropyridine derivative, which is a subclass of calcium channel blockers. These compounds are characterized by their ability to selectively inhibit L-type calcium channels, which play a crucial role in the contraction of cardiac and smooth muscle tissues.
The synthesis of M-Nifedipine can be achieved through several methods, primarily based on the classical Hantzsch synthesis of 1,4-dihydropyridines. This involves the reaction of 2-nitrobenzaldehyde with methyl acetoacetate and ammonia in refluxing methanol.
Recent advancements include the use of continuous flow micro-reactors to enhance yield and reduce reaction time, allowing for more efficient synthesis without the need for catalysts .
M-Nifedipine features a dihydropyridine core structure, with specific substituents that enhance its pharmacological profile. The molecular formula is typically represented as C_17H_18N_2O_6, indicating the presence of two nitrogen atoms and six oxygen atoms within its structure.
M-Nifedipine undergoes several chemical reactions typical for dihydropyridine derivatives. The primary reaction involves its interaction with calcium ions, which leads to its pharmacological effects.
The mechanism by which M-Nifedipine exerts its effects involves:
Clinical studies have shown that M-Nifedipine effectively lowers blood pressure and reduces angina episodes by improving blood flow and reducing myocardial workload .
Relevant data from analytical methods such as High-Performance Liquid Chromatography (HPLC) indicate high purity levels (up to 99%) can be achieved through careful synthesis and purification processes .
M-Nifedipine is primarily used in clinical settings for:
The compound's role as a calcium channel blocker makes it significant in both therapeutic applications and research into cardiovascular diseases .
M-Nifedipine represents a primary oxidative metabolite of the prototypical dihydropyridine (DHP) calcium channel blocker (CCB), nifedipine (C₁₇H₁₈N₂O₆). Chemically classified within the 1,4-dihydropyridine family, it shares the core structural motif characteristic of this drug class: a partially reduced pyridine ring substituted at positions 1,4, often with aryl groups at C4 and ester/carboxyl groups at C3 and C5 [1] [3] [7]. Nifedipine itself is defined as 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [3]. M-Nifedipine arises predominantly through cytochrome P450 (CYP)-mediated oxidation, specifically targeting one of the methyl groups within the ester side chains (typically the 2- or 6-methyl substituents) [1] [6]. This metabolic step converts the methyl ester to a carboxylate, generating a monoacid derivative (e.g., dehydronifedipine or hydroxymethyl-pyridine carboxylic acid derivatives) [1] [6]. This structural modification significantly alters its physicochemical properties compared to the parent drug, reducing lipophilicity and influencing its pharmacodynamic profile and elimination kinetics. Unlike the parent nifedipine, which is a potent L-type calcium channel blocker, M-Nifedipine exhibits substantially diminished or negligible calcium channel blocking activity due to the loss of the critical 1,4-DHP structure required for receptor binding upon aromatization or side chain modification [1] [7] [9]. Table 1: Key Structural Characteristics of Nifedipine and M-Nifedipine
Characteristic | Nifedipine | M-Nifedipine (Typical Metabolite) |
---|---|---|
Chemical Class | 1,4-Dihydropyridine (DHP) | Pyridine derivative (Dehydro) or Acid |
Core Structure | 1,4-Dihydropyridine ring | Pyridine ring or Modified DHP ring |
R4 Substituent | 2-Nitrophenyl | 2-Nitrophenyl (Retained) |
R2/R6 Substituents | Methyl groups | Methyl groups (Retained) |
R3/R5 Substituents | Methyl ester groups (-COOCH₃) | Carboxylic acid group (-COOH) and/or Hydroxymethyl (-CH₂OH) |
Primary Bioactivity | Potent L-type Ca²⁺ channel blocker | Negligible/Very weak Ca²⁺ channel blockade |
Lipophilicity | High | Lower |
The discovery of M-Nifedipine is intrinsically linked to the development and metabolic investigation of its parent compound, nifedipine. Nifedipine (BAY a 1040, Adalat, Procardia) was the first clinically successful DHP CCB, developed by Bayer AG scientists in the late 1960s and first described in the literature alongside other DHPs in 1972 [1] [3] [4]. It received FDA approval on December 31, 1981 [1]. As the pioneering DHP, nifedipine became the subject of extensive pharmacological and metabolic studies aimed at understanding its action, duration, and biotransformation pathways. The identification of M-Nifedipine and other metabolites (such as the major inactive metabolite 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid) followed soon after its clinical introduction [1] [6]. These studies revealed that hepatic metabolism, primarily via the CYP3A4 isoenzyme, was the major route of nifedipine elimination, with oxidative processes leading to the formation of multiple metabolites, including M-Nifedipine forms [1] [6] [9]. The recognition that rapid and extensive metabolism, particularly of the first-generation short-acting capsule formulation, contributed to its variable bioavailability and short half-life (approximately 2 hours) [1] [6], spurred the development of sustained-release formulations (e.g., Adalat Retard/CC, Procardia XL) [3] [10]. Understanding the metabolic pathways yielding M-Nifedipine was crucial for pharmacokinetic optimization. Furthermore, studying metabolites like M-Nifedipine helped elucidate why the rapid vasodilation and subsequent sympathetic activation seen with short-acting nifedipine were problematic [3] [7] [10], indirectly influencing the design of subsequent generations of longer-acting, more vascular-selective DHPs like amlodipine. Table 2: Key Milestones in DHP Development and M-Nifedipine Context
Timeframe | Milestone | Significance for M-Nifedipine |
---|---|---|
Early 1970s | First description of Nifedipine and related DHPs (Bayer) [1] [4] | Parent compound discovered; metabolic studies initiated. |
~1980 | Identification of major Nifedipine metabolites [1] [6] | M-Nifedipine (oxidized derivatives) characterized as primary metabolites. |
1981 | FDA approval of Nifedipine (immediate-release) [1] | Clinical use begins, confirming short half-life linked to rapid metabolism. |
1985 onwards | Development of sustained-release Nifedipine (e.g., Adalat Retard/CC, XL) [3] [10] | Aimed to overcome rapid metabolism/short duration; reduced peak metabolites. |
1990s onwards | Introduction of 3rd/4th Gen DHPs (Amlodipine, Cilnidipine, Lercanidipine) [10] | Designed for slower onset, longer duration, altered metabolism, potentially different metabolite profiles. |
M-Nifedipine holds significant, albeit indirect, importance in calcium channel blocker research, primarily in three domains:
Pharmacokinetic Understanding and Drug Design: The characterization of M-Nifedipine and other nifedipine metabolites was fundamental in understanding the drug's short plasma half-life (~2 hours) [1] [6] and high first-pass metabolism (bioavailability 45-68%) [1] [6]. This knowledge directly informed the development of extended-release formulations (GITS, CC) designed to provide more stable plasma levels of the parent active drug, minimizing the peaks associated with rapid absorption and metabolism that caused reflex sympathetic activation [3] [10]. Furthermore, understanding metabolic deactivation pathways guided the design of newer DHPs with intrinsically longer half-lives (e.g., amlodipine, t½ 35-50 hours) [10] or altered metabolic profiles to improve duration and tolerability. Research into metabolites like M-Nifedipine also helps explain drug-drug interactions; nifedipine metabolism (and thus M-Nifedipine formation) is highly sensitive to CYP3A4 inhibitors (e.g., grapefruit juice, ketoconazole) and inducers (e.g., rifampin) [1] [6] [9].
Mechanistic Insight into DHP Structure-Activity Relationships (SAR): The marked reduction or absence of calcium channel blocking activity in M-Nifedipine metabolites underscores the critical importance of the intact 1,4-dihydropyridine ring structure and the specific nature of the ester substituents at the 3- and 5-positions for binding to the L-type calcium channel α1-subunit. Oxidation of the methyl ester groups or aromatization of the DHP ring to pyridine (dehydronifedipine) drastically diminishes activity [1] [7] [9]. This SAR knowledge is fundamental to medicinal chemistry efforts in designing novel DHPs.
Biomarker and Metabolic Pathway Research: Quantification of M-Nifedipine and other metabolites in plasma or urine serves as a biomarker for nifedipine exposure and CYP3A4 activity [1] [9]. This is relevant in forensic and clinical toxicology for confirming nifedipine ingestion in overdose cases [7] [9] and potentially in pharmacogenomic studies investigating inter-individual variability in nifedipine response linked to CYP3A4/5 polymorphisms. Research into nifedipine's metabolic fate, leading to M-Nifedipine, exemplifies the general principle that drug metabolism can profoundly impact the efficacy and safety profile of therapeutic agents.
Table 3: Primary Metabolic Pathways of Nifedipine Leading to M-Nifedipine and Significance
Metabolic Pathway | Primary Enzyme | Key Metabolite Type (Incl. M-Nifedipine) | Research Significance |
---|---|---|---|
Oxidation of Ester Methyl Group | CYP3A4 (Major) | Mono-hydroxymethyl derivative (Oxidative ester cleavage intermediate) | First step in major deactivation pathway; reduces lipophilicity & activity. |
Further Oxidation of Hydroxymethyl | CYP3A4/Dehydrogenases | Mono-carboxylic acid derivative (Major urinary metabolite) | Terminal inactive metabolite; primary form excreted renally (60-80% of dose) [1] [6]. |
Dehydrogenation (Aromatization) | CYP3A4 | Dehydronifedipine (Pyridine analogue) | Loss of 1,4-DHP ring destroys Ca²⁺ channel blocking activity [1] [9]. |
Other Minor Pathways | CYP3A4 | e.g., Nitro-reduction products | Less significant quantitatively for M-Nifedipine context. |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5